Salicylaldoxime vs. Benzaldoxime: Intramolecular Hydrogen Bonding Confers a Measurable Binding Affinity Advantage
Salicylaldoxime exhibits substantially higher binding affinity for estrogen receptors compared to benzaldoxime, a direct structural comparator lacking the ortho-hydroxy group. The intramolecular hydrogen bond in salicylaldoxime forms a pseudocyclic A'-ring that mimics the phenolic A-ring of estradiol, a feature absent in benzaldoxime [1]. This structural distinction translates to a quantifiable difference in receptor binding.
| Evidence Dimension | Estrogen receptor binding affinity |
|---|---|
| Target Compound Data | Preserved binding affinity (hydrogen-bonded pseudocycle intact) |
| Comparator Or Baseline | Benzaldoxime: greatly reduced binding affinity |
| Quantified Difference | Benzaldoxime shows a greatly reduced binding affinity compared to salicylaldoxime [1] |
| Conditions | In vitro competitive binding assay; 3,4-diphenyl-substituted analogs compared |
Why This Matters
For researchers developing estrogen receptor ligands, salicylaldoxime provides a validated scaffold with a pseudocyclic binding motif that benzaldoxime cannot replicate; substituting benzaldoxime would abolish the critical binding interaction.
- [1] Minutolo, F.; Antonello, M.; Bertini, S.; Rapposelli, S.; Rossello, A.; Sheng, S.; Carlson, K. E.; Katzenellenbogen, J. A.; Macchia, M. Novel Estrogen Receptor Ligands Based on an Anthranylaldoxime Structure: Role of the Phenol-Type Pseudocycle in the Binding Process. Journal of Medicinal Chemistry, 2003, 46(19), 4036–4042. View Source
